molecular formula C13H14O3 B095588 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one CAS No. 18381-99-2

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Cat. No. B095588
CAS RN: 18381-99-2
M. Wt: 218.25 g/mol
InChI Key: AQXPHIBTEWIJBS-UHFFFAOYSA-N
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Description

“4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” is a chemical compound with the molecular formula C13H14O3 . It is also known by its CAS number: 18381-99-2 .


Synthesis Analysis

The synthesis of “4-Methoxy-6-methyl-2H-pyran-2-one” involves a series of chemical reactions. Initially, methyl acrylate reacts with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridone. Then, methylation of 2-methyl-4-oxo-2-pyridone introduces a methoxy group at the 3-position, resulting in the formation of 4-methoxy-6-methyl-2H-pyran-2-one .


Molecular Structure Analysis

The crystal structure of “4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” has been studied and published. The compound crystallizes in the triclinic system with a = 7.2709 (5) Å, b = 7.3228 (5) Å, c = 9.4670 (7) Å, α = 82.241 (4)°, β = 88.161 (3)°, γ = 70.192 (5)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” include a molecular weight of 218.24800, a density of 1.15g/cm³, a melting point of 83-86°C (lit.), a boiling point of 280.3°C at 760 mmHg, and a refractive index of 1.492 . It is poorly soluble in water .

Safety And Hazards

“4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one” may cause irritation to the eyes and skin. Direct exposure should be avoided. Personal protective equipment such as chemical-resistant gloves, safety glasses, and lab coats should be worn when handling this compound. It should be stored in a dry, well-ventilated area away from sources of ignition and combustible materials .

properties

IUPAC Name

4-methoxy-2-methyl-2-phenyl-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPHIBTEWIJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282023
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

CAS RN

18381-99-2
Record name MLS002638964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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